molecular formula C20H26N2O6 B13574726 cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid

cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid

Cat. No.: B13574726
M. Wt: 390.4 g/mol
InChI Key: FEGRQZYEYYATFY-MGPUTAFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. The presence of benzyloxycarbonyl and tert-butoxycarbonyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and di-tert-butyl dicarbonate, along with suitable bases like triethylamine. The reactions are usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in protecting functional groups during chemical reactions, allowing for selective modifications. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl group, used in peptide synthesis.

    tert-Butoxycarbonyl-L-alanine: Contains a tert-butoxycarbonyl group, commonly used as a protecting group in organic synthesis.

Uniqueness

rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.

Biological Activity

The compound cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid is a bicyclic derivative of pyrrole, a structure known for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyrrole moiety. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its stability and solubility, potentially influencing its biological interactions.

Chemical Formula

  • Molecular Formula : C₁₅H₁₉N₂O₄
  • Molar Mass : 299.32 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of related pyrrole compounds against human cancer cell lines (e.g., HCT116 colorectal carcinoma), the IC₅₀ values were determined using MTT assays. The results indicated that certain derivatives exhibited cytotoxic effects at concentrations as low as 50 µM, suggesting potential for therapeutic use in oncology .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrrole derivatives. Research has demonstrated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.

The neuroprotective effects are attributed to the ability of these compounds to:

  • Inhibit oxidative stress by scavenging free radicals.
  • Modulate signaling pathways involved in neuronal survival.
  • Enhance synaptic plasticity through interactions with NMDA receptors.

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting a potential role in treating inflammatory diseases.

Experimental Findings

In vitro studies have shown that treatment with pyrrole-based compounds reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Summary of Research Findings

Study Findings
Anticancer ActivityInduced apoptosis in HCT116 cell line; IC₅₀ values around 50 µM .
Neuroprotective EffectsModulated neurotransmitter systems; antioxidant activity observed .
Anti-inflammatory ActivityReduced TNF-alpha and IL-6 levels in macrophages .

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-11-15-9-10-22(20(15,13-21)16(23)24)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15-,20+/m0/s1

InChI Key

FEGRQZYEYYATFY-MGPUTAFESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCN([C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCN(C2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.